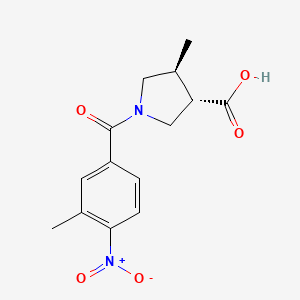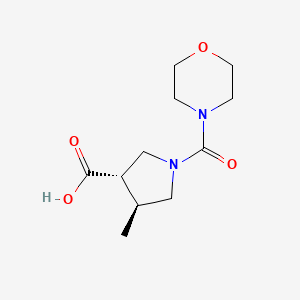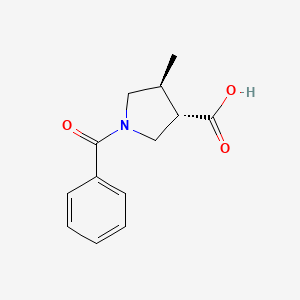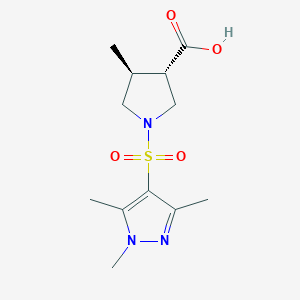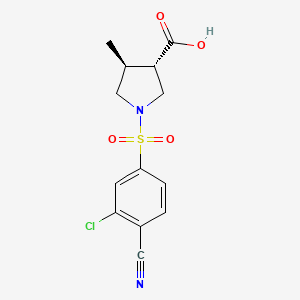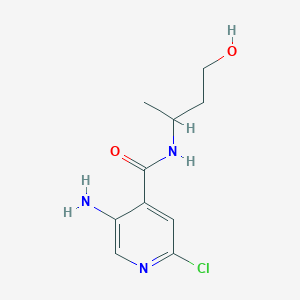
5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide is a chemical compound that has garnered significant attention in scientific research. It is a pyridine derivative that has been synthesized for various applications, including drug discovery and development.
Mechanism of Action
The mechanism of action of 5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been proposed that it modulates the immune system by regulating cytokine production.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, it has been found to modulate the immune system by regulating the production of cytokines such as IL-6 and TNF-α.
Advantages and Limitations for Lab Experiments
One advantage of using 5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anticancer drugs. Another direction is to explore its potential as an anti-inflammatory agent and immune system modulator. Additionally, it could be studied for its potential in other areas, such as neurodegenerative diseases and infectious diseases.
Synthesis Methods
The synthesis of 5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide involves the reaction of 2-chloronicotinic acid with 4-hydroxybutan-2-one in the presence of ammonium acetate and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The yield of the product is typically around 60%.
Scientific Research Applications
5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.
properties
IUPAC Name |
5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-6(2-3-15)14-10(16)7-4-9(11)13-5-8(7)12/h4-6,15H,2-3,12H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHZIEGYRHNGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)C1=CC(=NC=C1N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-chloro-N-(4-hydroxybutan-2-yl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)
![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)

![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)
